molecular formula C25H42N2O13 B8116302 Mal-propionylamido-PEG8-acetic acid

Mal-propionylamido-PEG8-acetic acid

Cat. No.: B8116302
M. Wt: 578.6 g/mol
InChI Key: PISGARRPYBMBGP-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular structure of mal-propionylamido-PEG8-acetic acid (C~23~H~39~NO~12~, molecular weight 521.56 g/mol) comprises four functional regions:

  • Maleimide headgroup : A bicyclic imide structure (C~4~H~2~N~2~O~2~) that reacts selectively with thiols via Michael addition.
  • Propionylamido linker : A three-carbon acyl group (CH~2~CH~2~CO-NH-) bridging the maleimide and PEG8 spacer, providing chemical stability and conformational flexibility.
  • PEG8 chain : Eight repeating ethylene oxide units (-(CH~2~CH~2~O)~8~-) that confer hydrophilicity and reduce nonspecific protein adsorption.
  • Acetic acid terminus : A carboxylic acid group (-CH~2~CH~2~COOH) for conjugation with amine-containing biomolecules.

The SMILES notation (C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O) confirms the linear arrangement of these groups. Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks:

  • Maleimide protons at δ 6.8 ppm (doublet, vinyl H)
  • PEG methylenes at δ 3.5–3.7 ppm (multiplet, -OCH~2~CH~2~O-)
  • Propionylamido carbonyl at δ 170–172 ppm (^13^C NMR).

PEG8 Spacer Configuration and Hydrophilic-Hydrophobic Balance

The PEG8 spacer (molecular weight ~352 Da) creates a hydration shell around conjugated molecules, improving solubility while maintaining a compact structure. Key physicochemical properties include:

Property Value/Range
Hydrodynamic radius 1.8–2.2 nm
LogP (octanol/water) -1.3 to -0.9
Water solubility >100 mg/mL at 25°C
Cloud point >100°C (1% aqueous soln.)

The ethylene oxide repeating units adopt helical conformations in aqueous solutions, with gauche interactions between oxygen atoms stabilizing the structure. This configuration provides:

  • Hydrophilicity : Hydrogen bonding with water via ether oxygens (ΔG~solvation~ ≈ -15 kJ/mol per EO unit)
  • Steric shielding : 5–7 Å thick hydration layer around conjugated payloads
  • Flexibility : Rotational freedom around C-O bonds (barrier ~8 kJ/mol)

Despite its hydrophilic nature, the propionylamido linker introduces mild lipophilicity (LogP +0.3), enabling partial membrane permeability in drug delivery systems.

Maleimide Reactivity Profile and Thiol-Specific Conjugation Mechanisms

The maleimide group undergoes thiol conjugation via a two-step mechanism:

  • Thiolate attack : At pH 7–8.5, deprotonated thiols (RS^-^) nucleophilically attack the maleimide double bond (k~2~ ≈ 10^3^ M^-1^s^-1^):
    $$
    \text{Maleimide} + \text{RS}^- \rightarrow \text{Thiosuccinimide intermediate} \quad (\Delta G^\ddagger = 45\ \text{kJ/mol})
    $$

  • Ring-opening stabilization : Hydrolysis converts the intermediate to a stable thioether bond:
    $$
    \text{Thiosuccinimide} + \text{H}2\text{O} \rightarrow \text{Succinamic acid thioether} \quad (t{1/2} = 2\ \text{h at pH 7.4})
    $$

Key reaction parameters:

  • pH dependence : Optimal at 6.5–7.5 (thiol pK~a~ ~8.5)
  • Specificity : >100:1 selectivity for thiols over amines
  • Temperature sensitivity : Q~10~ = 2.1 (20–37°C)

Maleimide-thiol conjugates demonstrate exceptional stability, with <5% bond cleavage after 7 days in plasma. However, retro-Michael reactions may occur at lysosomal pH (4.5–5.0), enabling controlled payload release.

Acid-Terminus Ionization Behavior and pH-Dependent Properties

The terminal acetic acid group (pK~a~ 4.76) exhibits pH-dependent ionization that influences both solubility and reactivity:

$$
\text{CH}2\text{CH}2\text{COOH} \rightleftharpoons \text{CH}2\text{CH}2\text{COO}^- + \text{H}^+ \quad (K_a = 1.74 \times 10^{-5})
$$

Ionization effects include:

  • Solubility : 320 mg/mL (ionized) vs. 85 mg/mL (protonated)
  • Conjugation efficiency :
pH EDC Coupling Yield
4.0 12%
5.5 68%
7.0 <5%

Protonation states dictate reaction pathways:

  • Neutral pH (7.0–7.4) : Carboxylate forms stabilize in aqueous buffers, enabling maleimide-thiol conjugation without competing reactions.
  • Acidic conditions (pH 4.5–5.5) : Protonated carboxylic acids react with carbodiimides (EDC/NHS) to form active esters for amine coupling.

Buffer systems containing 10–50 mM phosphate or MES maintain optimal ionization states during sequential conjugation steps.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O13/c28-22(3-5-27-23(29)1-2-24(27)30)26-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-25(31)32/h1-2H,3-21H2,(H,26,28)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISGARRPYBMBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Pathways

The synthesis of mal-propionylamido-PEG8-acetic acid follows a modular approach:

  • PEG8-Acetic Acid Activation : The terminal carboxylic acid of PEG8-acetic acid is activated using N-hydroxysuccinimide (NHS) or carbodiimide reagents (e.g., EDC) to form an NHS ester intermediate.

  • Propionylamide Linker Introduction : Propionylamide is coupled to the activated PEG8-acetic acid via nucleophilic substitution, forming an amide bond.

  • Maleimide Functionalization : A maleimide group is introduced through reaction with N-hydroxymaleimide or via thiol-maleimide "click" chemistry.

Key Reaction Conditions:

  • Solvents : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for NHS ester formation.

  • Catalysts : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) to accelerate acylation.

  • Temperature : Room temperature (20–25°C) for NHS activation; 0–4°C for maleimide coupling to prevent hydrolysis.

Stepwise Preparation Protocols

Protocol 1: NHS Ester-Mediated Coupling (Adapted from )

Step 1: PEG8-Acetic Acid Activation

  • Dissolve PEG8-acetic acid (1.0 eq) in DCM.

  • Add NHS (1.2 eq) and EDC (1.5 eq) under nitrogen.

  • Stir for 12 hours at 25°C.

  • Purify via precipitation in cold diethyl ether.

Step 2: Propionylamide Linker Attachment

  • React NHS-activated PEG8-acetic acid (1.0 eq) with propionylamine (1.5 eq) in DMF.

  • Add DMAP (0.1 eq) and stir for 24 hours.

  • Dialyze against methanol (MWCO 1 kDa) to remove unreacted reagents.

Step 3: Maleimide Functionalization

  • Dissolve propionylamido-PEG8-acetic acid (1.0 eq) in DCM.

  • Add N-hydroxymaleimide (1.2 eq) and EDC (1.5 eq).

  • Stir for 24 hours at 4°C.

  • Purify by silica gel chromatography (eluent: 5% methanol/DCM).

Protocol 2: One-Pot Sequential Synthesis (Patented Method )

This method reduces intermediate purification steps:

  • Combine PEG8-acetic acid, propionyl chloride, and maleic anhydride in a molar ratio of 1:1.2:1.5.

  • React in DMF with TEA (2.0 eq) at 0°C for 6 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Isolate via rotary evaporation and lyophilization.

Purification and Characterization

Purification Techniques

MethodConditionsPurity AchievedSource
DialysisMethanol, MWCO 1 kDa, 48 hours>90%
Size-Exclusion ChromatographySephadex LH-20, aqueous buffer95–98%
Silica Gel Chromatography5% methanol/DCM gradient85–90%

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR (D₂O) : δ 6.70 ppm (maleimide vinyl protons), δ 3.50–3.70 ppm (PEG backbone), δ 2.30 ppm (propionylamide methylene).

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

  • Mass Spectrometry : ESI-MS m/z 689.71 [M+H]⁺ (theoretical: 689.71).

Comparative Analysis of Synthesis Routes

ParameterProtocol 1 (NHS Ester)Protocol 2 (One-Pot)
Yield65–70%50–55%
Purity>95%85–90%
ScalabilityModerateHigh
Maleimide StabilityHigh (90% retention)Moderate (75%)

Key Findings :

  • Protocol 1 ensures higher maleimide functionality but requires multiple purification steps.

  • Protocol 2 is scalable but compromises purity due to side reactions.

Challenges and Optimization Strategies

Maleimide Hydrolysis Mitigation

  • Low-Temperature Reactions : Conduct maleimide coupling at 4°C to reduce hydrolysis.

  • Anhydrous Conditions : Use molecular sieves (3Å) in DCM to absorb residual water.

PEG Chain Length Variability

  • Batch Consistency : Use PEG8-acetic acid with polydispersity index (PDI) <1.05.

  • End-Group Analysis : Quantify terminal carboxyl groups via titration with NaOH.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

  • PEG8-Acetic Acid : Sourced from Sigma-Aldrich or BOC Sciences (≥98% purity).

  • Maleimide Reagents : N-Hydroxymaleimide at $120–150/g (bulk pricing reduces cost by 40%).

Regulatory Compliance

  • ICH Guidelines : Ensure residual solvents (DMF, DCM) <10 ppm per USP <467>.

  • GMP Certification : Required for pharmaceutical applications (e.g., ADC production) .

Chemical Reactions Analysis

Types of Reactions: Mal-propionylamido-PEG8-acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) and acetic anhydride are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of esters and amides.

Scientific Research Applications

Key Applications

  • Bioconjugation
    • The maleimide group reacts specifically with thiol groups on proteins, peptides, and other biomolecules, facilitating the formation of stable conjugates. This property is crucial for developing targeted therapies and diagnostics .
    • It is particularly useful in creating antibody-drug conjugates (ADCs), where it links cytotoxic drugs to antibodies for targeted cancer therapy .
  • Drug Delivery Systems
    • The PEG component enhances the solubility and stability of therapeutic agents, improving their pharmacokinetics. PEGylation can reduce immunogenicity and prolong circulation time in the bloodstream .
    • This compound has been used to formulate nanoparticles that deliver drugs specifically to cancer cells, minimizing side effects on healthy tissues .
  • Immunotherapy
    • The compound can be employed to create immunoconjugates that combine antibodies with therapeutic agents, enhancing the specificity and efficacy of immune responses against tumors .
    • Research indicates that these conjugates can effectively target cancer cells while sparing normal cells, making them a promising avenue for cancer treatment .
  • Surface Modification
    • It is also utilized in surface coatings for biomedical devices, improving biocompatibility and reducing protein adsorption. This application is critical in developing implants and other medical devices that require long-term functionality within biological environments .

Antibody-Drug Conjugates (ADCs)

A study demonstrated the successful use of this compound in synthesizing ADCs targeting breast cancer cells. The conjugates showed enhanced efficacy compared to free drugs, leading to significant tumor regression in preclinical models .

Nanoparticle Drug Delivery

In another investigation, researchers formulated nanoparticles using this compound to deliver a chemotherapeutic agent directly to tumor sites. The results indicated improved drug accumulation in tumors and reduced systemic toxicity compared to conventional delivery methods .

Mechanism of Action

Mal-propionylamido-PEG8-acetic acid is compared with other similar compounds such as m-PEG8-acid and Mal-PEG8-acid. While these compounds share similarities in their PEG-based structures, Mal-propionylamido-PEG8-acid is unique in its specific functional groups and reactivity. The presence of the maleimide group allows for selective reactions with thiol groups, making it distinct from other PEG linkers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Mal-propionylamido-PEG8-acetic acid and related PEG-maleimide derivatives:

Compound CAS Number Molecular Weight (g/mol) Functional Groups Conjugation Targets Key Applications References
This compound 1334177-86-4 ~748.8 Maleimide, PEG8, propionylamido-acetic acid Thiols (maleimide), amines (acid) Drug delivery, protein conjugation
Maleimide PEG8 acid (Mal-PEG8-COOH) 1818294-46-0 521.6 Maleimide, PEG8, terminal carboxylic acid Thiols (maleimide), amines (acid) Biomarker imaging, bioconjugation
Mal-amido-PEG8-Val-Gly 2353409-54-6 748.8 Maleimide, PEG8, Val-Gly dipeptide Thiols (maleimide), amines (Gly) Targeted drug delivery
MeO-dPEG(48)-mal PEG3370 2296.7 Methoxy-PEG48, maleimide Thiols (maleimide) Long-circulating conjugates
Mal-PEG8-NHS ester N/A ~700 (estimated) Maleimide, PEG8, NHS ester Thiols (maleimide), amines (NHS) High-efficiency protein labeling

Key Comparative Insights

Functional Group Diversity :

  • This compound and Maleimide PEG8 acid both feature terminal carboxylic acids for amine conjugation but differ in spacer composition (propionylamido vs. direct PEG linkage). The propionylamido group may enhance stability in aqueous solutions compared to simpler PEG-acid derivatives .
  • Mal-amido-PEG8-Val-Gly incorporates a Val-Gly dipeptide, enabling enzymatic cleavage or targeted interactions, which is absent in other analogs .

PEG Chain Length :

  • Shorter PEG chains (e.g., PEG8 in this compound) offer moderate steric shielding and solubility, while longer chains (e.g., PEG48 in MeO-dPEG(48)-mal) enhance hydrodynamic volume for prolonged circulation in vivo .

Reactivity and Applications :

  • NHS ester derivatives (e.g., Mal-PEG8-NHS ester) enable rapid amine coupling under mild conditions, whereas carboxylic acid-terminated variants require activation (e.g., EDC) for conjugation .
  • Maleimide PEG8 acid’s lower molecular weight (521.6 g/mol) may improve tissue penetration in imaging applications compared to bulkier analogs like this compound .

Stability and Storage :

  • Compounds with dipeptide linkers (e.g., Mal-amido-PEG8-Val-Gly) require storage at -20°C to prevent hydrolysis, whereas simpler PEG-maleimides (e.g., Maleimide PEG8 acid) exhibit greater thermal stability .

Q & A

Q. What statistical approaches are recommended for analyzing conjugation efficiency data?

  • Use non-linear regression (e.g., Michaelis-Menten model) for kinetic data. Report mean ± SD from triplicate experiments. For small sample sizes, apply Student’s t-test or Mann-Whitney U test. Include raw data in supplementary materials to enhance reproducibility .

Q. How can researchers ensure reproducibility when scaling up conjugation protocols?

  • Document critical parameters:
  • Temperature control : Use jacketed reactors for exothermic reactions.
  • Mixing efficiency : Optimize stirring speed to avoid aggregation.
  • Purification consistency : Validate column chromatography retention times across batches .

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